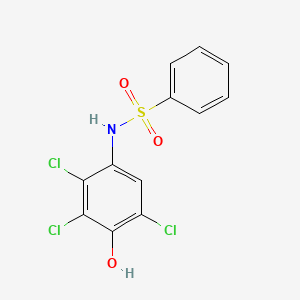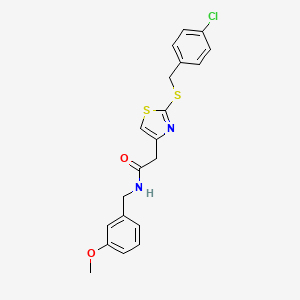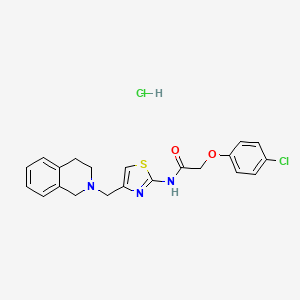
4-Chloropyridin-3-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyridin-3-OL hydrochloride is a chemical compound with the molecular formula C5H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridin-3-OL hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses carbonyl compounds with enolizable carbons next to the carbonyl group. The reaction conditions involve the use of phosphoryl chloride and ammonium acetate to produce conjugated iminium salts, which are then converted to 4-chloropyridines .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloropyridin-3-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
4-Chloropyridin-3-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, including antihistamines and antiarrhythmics.
Industry: It is used in the production of agrochemicals, such as fungicides and insecticides
Mécanisme D'action
The mechanism of action of 4-Chloropyridin-3-OL hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Chloropyridin-3-OL hydrochloride include:
2-Chloropyridine: Used in the production of fungicides and insecticides.
3-Chloropyridine: Used in the synthesis of organic compounds.
4-Chloropyridine: Used as an intermediate in chemical synthesis.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its hydroxyl group at the 3-position and chlorine at the 4-position confer distinct chemical properties, making it valuable in various synthetic applications .
Propriétés
IUPAC Name |
4-chloropyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOUPNOMMWXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)
![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)



![methyl 4-({4-[4-(methoxycarbonyl)benzamido]pyridin-3-yl}carbamoyl)benzoate](/img/structure/B2822163.png)

![(2Z)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2822169.png)
![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)
![4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B2822173.png)

![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
